molecular formula C12H9F3O2 B11868222 1-(Trifluoromethoxy)naphthalene-3-methanol

1-(Trifluoromethoxy)naphthalene-3-methanol

Cat. No.: B11868222
M. Wt: 242.19 g/mol
InChI Key: BANVQZFJDYCSPD-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-3-methanol is an organic compound with the chemical formula C12H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a methanol group at the third position

Preparation Methods

The synthesis of 1-(Trifluoromethoxy)naphthalene-3-methanol typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the methanol group. One common synthetic route includes the following steps:

    Methanol Addition: The methanol group is then introduced at the third position of the naphthalene ring through a substitution reaction.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-3-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-3-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-3-methanol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-3-methanol can be compared with other similar compounds, such as:

    1-(Trifluoromethoxy)benzene: Lacks the naphthalene ring, resulting in different chemical properties.

    1-(Trifluoromethoxy)naphthalene: Lacks the methanol group, affecting its reactivity and applications.

    1-(Methoxy)naphthalene-3-methanol: Lacks the trifluoromethoxy group, leading to different physical and chemical properties.

The presence of both the trifluoromethoxy and methanol groups in this compound makes it unique and versatile for various applications .

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

[4-(trifluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6,16H,7H2

InChI Key

BANVQZFJDYCSPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)CO

Origin of Product

United States

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